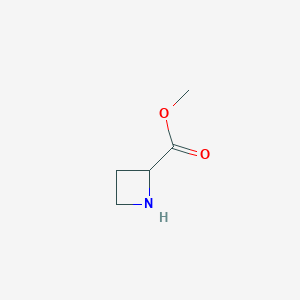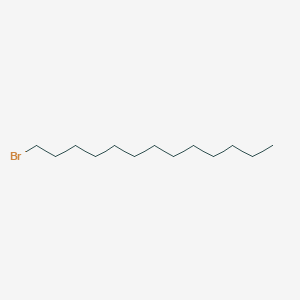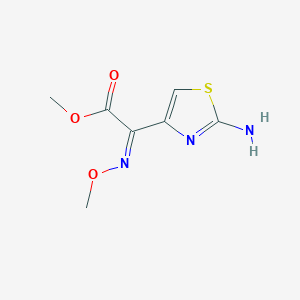
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiazole ring, an amino group, and a methoxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate typically involves the reaction of appropriate thiazole derivatives with methoxyimino compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced techniques like high-performance liquid chromatography (HPLC) for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the methoxyimino group, converting it to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate
- Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate
Uniqueness
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
65243-09-6 |
|---|---|
Molekularformel |
C7H9N3O3S |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
methyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate |
InChI |
InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5+ |
InChI-Schlüssel |
MJAIDGPTIFCPGD-BJMVGYQFSA-N |
SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)N |
Isomerische SMILES |
COC(=O)/C(=N/OC)/C1=CSC(=N1)N |
Kanonische SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)N |
Key on ui other cas no. |
65243-09-6 |
Synonyme |
2-(2-Amino-4-thiazolyl)-(Z)-2-methoxyiminoacetic Acid Methyl Ester; Thiazoximic Acid Methyl Ester; syn-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester; syn-Thiazoximic Acid Methyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
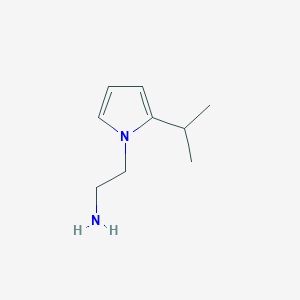
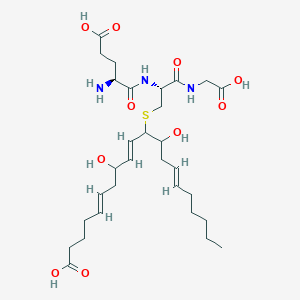
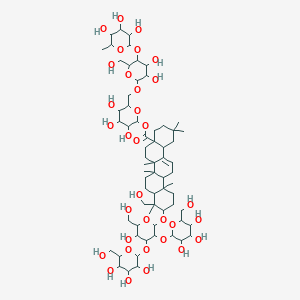
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
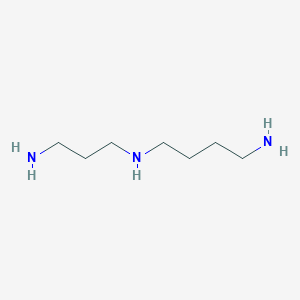
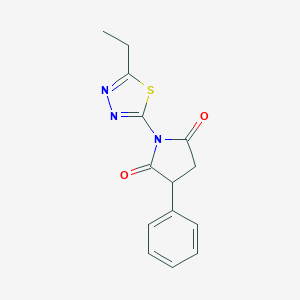
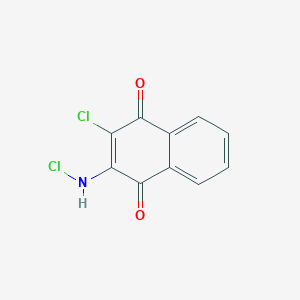
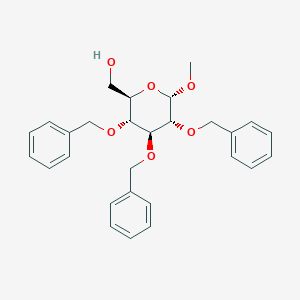
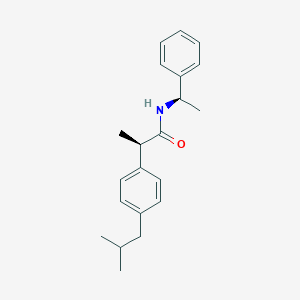
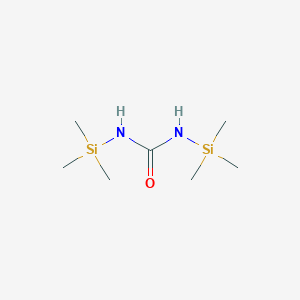
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
